(S)-Nor Laudanine
Overview
Description
(S)-Nor Laudanine is an enantiomer of laudanine, a naturally occurring alkaloid found in the opium poppy (Papaver somniferum). This compound is part of the isoquinoline alkaloid family and is known for its pharmacological properties. The (S)-enantiomer refers to its specific three-dimensional orientation, which can significantly influence its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Nor Laudanine typically involves the following steps:
Starting Material: The synthesis begins with the precursor, (S)-Norlaudanosoline.
Methylation: The precursor undergoes methylation using methyl iodide in the presence of a base such as potassium carbonate.
Cyclization: The methylated product is then subjected to cyclization under acidic conditions to form the isoquinoline ring structure.
Purification: The final product is purified using chromatographic techniques to obtain this compound in its pure form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used, and reactions are carried out in industrial reactors.
Optimization: Reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield.
Purification: Industrial-scale purification methods, including crystallization and large-scale chromatography, are employed to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (S)-Nor Laudanine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid are used for electrophilic substitution reactions.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and substituted isoquinolines, depending on the reaction conditions and reagents used.
Scientific Research Applications
(S)-Nor Laudanine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex alkaloids and isoquinoline derivatives.
Biology: Studies investigate its role in plant metabolism and its potential as a natural pesticide.
Medicine: Research explores its pharmacological properties, including analgesic and antitussive effects.
Industry: It is used in the production of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-Nor Laudanine involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets opioid receptors in the central nervous system.
Pathways Involved: By binding to these receptors, it modulates pain perception and cough reflex pathways.
Effects: The compound exerts analgesic and antitussive effects by inhibiting the transmission of pain signals and suppressing the cough reflex.
Comparison with Similar Compounds
®-Nor Laudanine: The enantiomer of (S)-Nor Laudanine with different biological activity.
Laudanine: The parent compound with similar but distinct pharmacological properties.
Norlaudanosoline: The precursor in the synthesis of this compound.
Uniqueness: this compound is unique due to its specific three-dimensional orientation, which influences its interaction with molecular targets and its pharmacological effects. Compared to its enantiomer and parent compound, this compound may exhibit different potency and efficacy in its biological activities.
Properties
IUPAC Name |
5-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-2-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-22-17-5-4-12(9-16(17)21)8-15-14-11-19(24-3)18(23-2)10-13(14)6-7-20-15/h4-5,9-11,15,20-21H,6-8H2,1-3H3/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBARFBACJNHQIC-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H]2C3=CC(=C(C=C3CCN2)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427583 | |
Record name | (S)-Nor Laudanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206614-00-7 | |
Record name | (S)-Nor Laudanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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